molecular formula C10H11NO3 B13051365 5-Amino-7-methoxychroman-4-one

5-Amino-7-methoxychroman-4-one

Cat. No.: B13051365
M. Wt: 193.20 g/mol
InChI Key: CDHKIASESAVMIL-UHFFFAOYSA-N
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Description

5-Amino-7-methoxychroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry. The structure of this compound consists of a benzene ring fused with a dihydropyran ring, with an amino group at the 5th position and a methoxy group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-7-methoxychroman-4-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as 7-methoxy-4-chromanone.

    Amination Reaction: The precursor undergoes an amination reaction where an amino group is introduced at the 5th position. This can be achieved using reagents like ammonia or amines under specific conditions.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Catalysts: Catalysts may be employed to enhance the reaction rate and selectivity.

    Automated Purification Systems: These systems are used to efficiently purify the final product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-Amino-7-methoxychroman-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidized Derivatives: Quinones and other oxidized forms.

    Reduced Derivatives: Dihydro derivatives and other reduced forms.

    Substituted Derivatives: Various substituted chromanones with different functional groups.

Scientific Research Applications

5-Amino-7-methoxychroman-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of novel compounds with potential biological activities.

    Biology: The compound is studied for its interactions with biological molecules and its effects on cellular processes.

    Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Amino-7-methoxychroman-4-one involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

    Modulate Receptors: Interact with cellular receptors to modulate signaling pathways.

    Affect Gene Expression: Influence the expression of genes involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: The parent compound with a similar structure but lacking the amino and methoxy groups.

    7-Methoxychroman-4-one: Similar structure with only the methoxy group at the 7th position.

    5-Aminochroman-4-one: Similar structure with only the amino group at the 5th position.

Uniqueness

5-Amino-7-methoxychroman-4-one is unique due to the presence of both amino and methoxy groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

5-amino-7-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H11NO3/c1-13-6-4-7(11)10-8(12)2-3-14-9(10)5-6/h4-5H,2-3,11H2,1H3

InChI Key

CDHKIASESAVMIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=O)CCOC2=C1)N

Origin of Product

United States

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